
N-(2,5-dichlorophenyl)prop-2-enamide
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Overview
Description
N-(2,5-dichlorophenyl)prop-2-enamide is a compound belonging to the class of N-arylcinnamamides. These compounds are known for their potential bioactive properties, making them of interest in various fields of scientific research .
Mechanism of Action
Target of Action
The primary target of N-(2,5-dichlorophenyl)prop-2-enamide is the transcription factor NF-κB . This protein complex plays a crucial role in regulating the immune response to infection and inflammation .
Mode of Action
This compound interacts with NF-κB, inhibiting its activation . This inhibition is significant, with the compound demonstrating a similar effectiveness to the reference drug prednisone .
Biochemical Pathways
The compound affects the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses . By inhibiting NF-κB activation, the compound can attenuate lipopolysaccharide-induced inflammation .
Pharmacokinetics
Its effectiveness at a concentration of 2 µm suggests it has good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the significant attenuation of lipopolysaccharide-induced NF-κB activation . Several compounds in this group also decrease the level of TNF-α, a potent proinflammatory cytokine .
Action Environment
The modification of the anilide core by rather lipophilic and bulky moieties seems to enhance the anti-inflammatory potential of these compounds .
Preparation Methods
The synthesis of N-(2,5-dichlorophenyl)prop-2-enamide typically involves the reaction of 2,5-dichloroaniline with cinnamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond . The reaction conditions generally include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours until the reaction is complete .
Chemical Reactions Analysis
N-(2,5-dichlorophenyl)prop-2-enamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(2,5-dichlorophenyl)prop-2-enamide has several scientific research applications:
Comparison with Similar Compounds
N-(2,5-dichlorophenyl)prop-2-enamide can be compared with other similar compounds such as:
N-(2,4-dichlorophenyl)prop-2-enamide: This compound has similar structural features but differs in the position of the chlorine atoms, which can affect its reactivity and biological activity.
N-(2,6-dichlorophenyl)prop-2-enamide: Another similar compound with chlorine atoms at different positions, leading to variations in its chemical and biological properties.
This compound stands out due to its unique substitution pattern, which influences its chemical reactivity and potential bioactivity .
Biological Activity
N-(2,5-dichlorophenyl)prop-2-enamide, also known as 2-(2,5-dichlorophenyl)prop-2-enamide, is an organic compound with significant biological activity, particularly as an inhibitor of the transcription factor NF-κB. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications in treating inflammatory diseases and infections.
Chemical Structure and Properties
The compound features a prop-2-enamide backbone with a dichlorophenyl group attached to the nitrogen atom. Its molecular formula is C₉H₈Cl₂N, and its IUPAC name reflects its distinct structural characteristics. The presence of chlorine atoms on the phenyl ring contributes to its unique chemical properties and biological activities.
This compound primarily functions by inhibiting the activation and translocation of NF-κB into the nucleus following stimulation by lipopolysaccharides (LPS). This inhibition results in decreased expression of pro-inflammatory cytokines and mediators involved in inflammatory responses. Research indicates that the compound can significantly attenuate LPS-induced NF-κB activation at concentrations as low as 2 µM, suggesting good bioavailability and therapeutic potential in inflammatory conditions .
Anti-inflammatory Properties
The compound's ability to modulate NF-κB signaling pathways makes it a promising candidate for developing anti-inflammatory therapies. Studies have shown that this compound can effectively reduce inflammation markers in various experimental models .
Antibacterial Activity
In addition to its anti-inflammatory effects, this compound has demonstrated notable antibacterial activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis. In vitro studies indicate that it exhibits minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .
Comparative Analysis with Related Compounds
To understand the potential of this compound further, it is useful to compare it with structurally related compounds. The following table summarizes key biological activities and MIC values of selected compounds:
Compound Name | Structure | MIC (µM) | Activity Type |
---|---|---|---|
N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)prop-2-enamide | Structure | 22.27 | Antistaphylococcal |
N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide | Structure | 27.38 | Antitubercular |
N-(3-fluorophenyl)-3-phenylprop-2-enamide | Structure | 16.58 | Antibacterial |
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- NF-κB Inhibition : A study demonstrated that this compound effectively inhibits NF-κB activation in human cell lines exposed to inflammatory stimuli. The results indicated a significant reduction in pro-inflammatory cytokine levels .
- Antimicrobial Efficacy : In a comparative study against Staphylococcus aureus, this compound showed comparable efficacy to ampicillin and isoniazid, highlighting its potential as an antibacterial agent .
- Structural Optimization : Research has suggested that modifications to the anilide core can enhance the compound's anti-inflammatory properties. This opens avenues for further optimization in drug development .
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c1-2-9(13)12-8-5-6(10)3-4-7(8)11/h2-5H,1H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLQELGCJIMPAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.